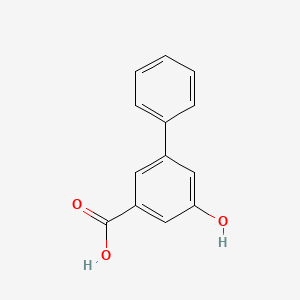

5-Hydroxy-3-phenylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, to exert its effects .

Mode of Action

Phenolic compounds like 5-hydroxy-3-phenylbenzoic acid are known to interact with their targets through various mechanisms, such as free radical scavenging, metal chelation, and enzyme inhibition .

Biochemical Pathways

This compound, as a phenolic compound, may affect various biochemical pathways. Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The downstream effects of these interactions can lead to changes in the production of other metabolites.

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

生化学分析

Cellular Effects

5-Hydroxy-3-phenylbenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic acids, including this compound, are known to exhibit antioxidant properties, which can protect cells from oxidative stress . Additionally, it may modulate the expression of genes involved in inflammatory responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, phenolic acids are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting their antioxidant effects . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that phenolic acids can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, studies on hydroxybenzoic acids have shown that high doses can lead to cytotoxicity and other adverse effects . Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate and phenylpropanoid pathways . These pathways involve multiple enzymes and cofactors that facilitate the conversion of primary metabolites into phenolic compounds. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with other biomolecules and its overall biological effects.

生物活性

5-Hydroxy-3-phenylbenzoic acid (C13H10O3), also known as a derivative of hydroxybenzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a phenyl group attached to a benzoic acid structure. Its molecular formula is C13H10O3, and it has a molecular weight of 218.22 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. Research indicates that it may exert its effects through:

- Antioxidant Activity : The hydroxyl group can donate electrons, neutralizing free radicals and reducing oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Fungal Inhibition : In vitro studies indicate that derivatives of hydroxybenzoic acids, including this compound, demonstrate fungicidal activity against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum .

Antitumor Activity

Research has highlighted the potential anticancer properties of this compound:

- Cell Line Studies : In vitro assays on human cancer cell lines have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as an anticancer agent .

Study on Antifungal Activity

In a study examining the antifungal activity of various hydroxybenzoic acid derivatives, this compound was tested against multiple fungal strains. The results indicated significant inhibition of fungal growth at concentrations as low as 50 μg/mL, with an efficacy higher than that of phenazine derivatives used as controls .

| Compound | EC50 (μg/mL) | Activity Level |

|---|---|---|

| This compound | 14.1 | High |

| Phenazine Control | 18.6 | Moderate |

Study on Antitumor Effects

A separate study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in breast (MCF-7) and colon (HT29) cancer cells, indicating its potential for therapeutic use in oncology .

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies suggest that at therapeutic doses, it exhibits low toxicity; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.

特性

IUPAC Name |

3-hydroxy-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBISYENZHRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688498 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35489-88-4 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。